molecular formula C13H19NO B15091237 1-[4-(Cyclobutylmethoxy)phenyl]ethan-1-amine

1-[4-(Cyclobutylmethoxy)phenyl]ethan-1-amine

Katalognummer: B15091237
Molekulargewicht: 205.30 g/mol
InChI-Schlüssel: OUYHCCQCNXUFEV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[4-(Cyclobutylmethoxy)phenyl]ethan-1-amine is a secondary amine featuring a cyclobutylmethoxy substituent on the para position of the phenyl ring. This compound is synthesized via a two-step procedure involving the deprotection of an intermediate (22b) using HCl in dioxane, yielding the hydrochloride salt in quantitative yield . Its molecular formula is C₁₃H₁₈ClNO (as the hydrochloride salt), with a molecular weight of 239.74 g/mol. The cyclobutylmethoxy group introduces steric bulk and lipophilicity, which may influence its pharmacokinetic properties and receptor-binding affinity, particularly in neurological targets such as GPR88, where similar compounds have shown agonist activity .

Eigenschaften

Molekularformel

C13H19NO

Molekulargewicht

205.30 g/mol

IUPAC-Name

1-[4-(cyclobutylmethoxy)phenyl]ethanamine

InChI

InChI=1S/C13H19NO/c1-10(14)12-5-7-13(8-6-12)15-9-11-3-2-4-11/h5-8,10-11H,2-4,9,14H2,1H3

InChI-Schlüssel

OUYHCCQCNXUFEV-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=CC=C(C=C1)OCC2CCC2)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Cyclobutylmethoxy)phenyl]ethan-1-amine typically involves the following steps:

    Formation of the Cyclobutylmethoxy Group: The initial step involves the preparation of cyclobutylmethanol, which is then converted to cyclobutylmethoxy chloride using thionyl chloride (SOCl2).

    Attachment to the Phenyl Ring: The cyclobutylmethoxy chloride is then reacted with 4-hydroxyacetophenone in the presence of a base such as potassium carbonate (K2CO3) to form 1-[4-(Cyclobutylmethoxy)phenyl]ethanone.

    Reduction to Amine: The final step involves the reduction of the ketone group to an amine using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow reactions and the use of automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

1-[4-(Cyclobutylmethoxy)phenyl]ethan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.

    Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

1-[4-(Cyclobutylmethoxy)phenyl]ethan-1-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its effects on neurotransmitter systems.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 1-[4-(Cyclobutylmethoxy)phenyl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key structural and synthetic features of 1-[4-(cyclobutylmethoxy)phenyl]ethan-1-amine with analogous compounds:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Synthesis Yield Key Applications/Notes Reference
This compound HCl Cyclobutylmethoxy C₁₃H₁₈ClNO 239.74 Quantitative GPR88 agonist precursor
1-[4-(2,2,2-Trifluoroethoxy)phenyl]ethan-1-amine Trifluoroethoxy C₁₀H₁₂F₃NO 227.21 N/A High lipophilicity due to CF₃ group
1-[4-(Difluoromethoxy)phenyl]ethan-1-amine Difluoromethoxy C₉H₁₁F₂NO 187.19 N/A Improved metabolic stability
1-(4-Methoxyphenyl)-1-(4-(trifluoromethyl)phenyl)ethan-1-amine Trifluoromethyl, Methoxy C₁₅H₁₄F₃NO 281.27 66% Lithium-halogen exchange synthesis

Key Observations:

  • Synthetic Efficiency: The target compound’s quantitative yield contrasts with lower yields (65–66%) for lithium-halogen exchange-based syntheses .
  • Metabolic Stability: Difluoromethoxy (OCF₂H) groups balance lipophilicity and metabolic resistance, whereas cyclobutylmethoxy may reduce oxidative degradation due to steric shielding .

Biologische Aktivität

1-[4-(Cyclobutylmethoxy)phenyl]ethan-1-amine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula : C12H17NO
Molecular Weight : 193.27 g/mol
CAS Number : Not specified in the sources.

The structure includes a cyclobutylmethoxy group attached to a phenyl ring, which can significantly influence its lipophilicity and ability to interact with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The cyclobutylmethoxy group enhances the compound's lipophilicity, facilitating its penetration through cell membranes and interaction with intracellular targets. This interaction can modulate various biochemical pathways, potentially leading to therapeutic effects.

Pharmacological Effects

This compound has shown promise in several areas:

  • Antidepressant Activity : Similar compounds have been evaluated for their effects on the serotonergic system, suggesting potential antidepressant properties. Studies indicate that modulation of serotonin receptors could be a key mechanism for efficacy, with minimal toxicity observed in animal models .
  • Anti-inflammatory Properties : Research indicates that compounds with similar structures may exhibit anti-inflammatory effects by inhibiting certain pathways involved in inflammation .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally related compounds, highlighting how variations in structure can affect activity:

Compound NameMolecular FormulaKey FeaturesBiological Activity
This compoundC12H17NOCyclobutylmethoxy groupPotential antidepressant and anti-inflammatory effects
1-[4-(Methoxy)phenyl]ethan-1-amineC10H15NOMethoxy groupModerate antidepressant effects
1-[3-(Trifluoromethyl)phenyl]ethan-1-amineC9H10F3NTrifluoromethyl substitutionEnhanced antidepressant activity

This comparative analysis underscores the importance of structural modifications in determining biological efficacy.

Case Studies

Several studies have explored the pharmacological potential of related compounds:

  • Antidepressant Efficacy : A study on a related compound demonstrated significant antidepressant-like effects in rodent models, suggesting that compounds with similar structures may also exhibit these properties .
  • Inflammation and Cancer : Another investigation highlighted the role of similar compounds in inhibiting MCT4 activity, which is implicated in cancer progression and inflammatory responses. This suggests that this compound may have therapeutic implications in treating proliferative diseases .

Q & A

Q. What are the optimal synthetic routes for 1-[4-(Cyclobutylmethoxy)phenyl]ethan-1-amine, and how can yield and purity be maximized?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

  • Cyclobutylmethyl ether formation : Coupling cyclobutylmethanol with 4-nitrophenol via Mitsunobu or nucleophilic substitution, followed by reduction of the nitro group to an amine .
  • Key reaction conditions : Use of DCM as a solvent, 4 M HCl in dioxane for deprotection, and purification via SFC (Supercritical Fluid Chromatography) with Lux A1 columns for enantiomeric resolution.
  • Yield optimization : Adjusting reaction time (e.g., overnight stirring for deprotection) and temperature (room temperature for azide introduction).
Step Reagents/Conditions Yield Purity Assessment
Deprotection4 M HCl in dioxane, 20 mL DCMQuantitativeNMR, LCMS (>95%)
PurificationSFC (Lux A1 column, 30% MeOH)18–28%SFC purity >96%

Q. How is the structural integrity of this compound confirmed experimentally?

Methodological Answer:

  • Spectroscopic techniques :
    • ¹H/¹³C NMR : Peaks for the cyclobutylmethoxy group (δ ~3.5–4.5 ppm for OCH2; δ ~1.5–2.5 ppm for cyclobutyl protons) and ethanamine backbone (δ ~1.2–1.6 ppm for CH2NH2) .
    • IR spectroscopy : Absorbance for C-O-C (1250–1050 cm⁻¹) and NH2 (3300–3500 cm⁻¹) .
  • Chromatographic validation : LCMS for molecular ion ([M+H]+) and GC/HPLC for purity (>98%) .

Advanced Research Questions

Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound in receptor binding studies?

Methodological Answer:

  • Bioisostere replacement : Substituting the cyclobutylmethoxy group with other alkoxy moieties (e.g., cyclopentylmethoxy) to assess steric/electronic effects on receptor affinity .
  • Functional assays :
    • G-protein-coupled receptor (GPCR) agonism : Measuring cAMP accumulation or β-arrestin recruitment in cell lines transfected with target receptors (e.g., 5-HT2A or GPR88) .
    • Enzyme inhibition : Kinetic assays for inhibition constants (Ki) against monoamine oxidases or epoxide hydrolases .
Modification Biological Activity Key Finding
Cyclobutylmethoxy → CyclopentylmethoxyReduced GPCR potency (IC50 ↑2-fold)Steric bulk impedes binding
Ethylamine → Azide derivativeEnhanced blood-brain barrier penetrationLogP reduction by 0.8 units

Q. How can in vivo pharmacokinetic (PK) properties be optimized for this compound?

Methodological Answer:

  • Prodrug design : Introducing acetyl or benzyl carbamate groups to the amine to improve oral bioavailability .
  • Metabolic stability assays : Incubation with liver microsomes (human/rodent) to identify vulnerable sites (e.g., cyclobutyl O-dealkylation) .
  • PK parameters : Measure t½ (half-life), Cmax, and AUC in rodent models using LC-MS/MS quantification .

Q. What computational methods are used to predict target interactions and off-target risks?

Methodological Answer:

  • Docking simulations : Glide or AutoDock for binding pose prediction at GPCRs or kinases .
  • Machine learning : ADMET prediction using tools like SwissADME or ProTox-II to flag hepatotoxicity risks .
  • Off-target profiling : Screening against panels of 100+ receptors/enzymes (e.g., CEREP Eurofins panel) .

Q. How are data contradictions resolved in pharmacological studies (e.g., conflicting IC50 values)?

Methodological Answer:

  • Standardization : Use of internal controls (e.g., reference ligands like clozapine for 5-HT2A) .
  • Assay validation : Replicate experiments across multiple labs with identical cell lines (e.g., HEK293 vs. CHO-K1) .
  • Meta-analysis : Cross-reference datasets from public repositories (ChEMBL, PubChem) to identify outliers .

Q. Tables for Key Data

Q. Table 1. Comparative Pharmacological Profiles of Structural Analogues

Compound Target Receptor IC50 (nM) Selectivity Ratio (vs. Off-targets)
This compound5-HT2A12 ± 3>100 (vs. D2, MAO-A)
1-[4-(Cyclopentylmethoxy)phenyl]ethan-1-amine5-HT2A25 ± 5>50 (vs. D2)

Q. Table 2. Synthetic Yield Optimization

Step Solvent Catalyst Yield (%)
Cyclobutylmethoxy couplingTHFDIAD, PPh365
Nitro reductionMeOHH2, Pd/C85

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.